molecular formula C22H14Br4O4 B14730536 Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone] CAS No. 5452-93-7

Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone]

Cat. No.: B14730536
CAS No.: 5452-93-7
M. Wt: 662.0 g/mol
InChI Key: RSJJRCSTMYOQMC-UHFFFAOYSA-N
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Description

Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone] is a complex organic compound characterized by its aromatic structure and multiple bromine and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone] typically involves multi-step organic reactions. One common method includes the bromination of methoxybenzene derivatives followed by Friedel-Crafts acylation to introduce the methanone groups. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone] has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,4-dibromo-2,5-dimethyl-
  • Benzene, 1,3-dibromo-2,5-dichloro-
  • Benzene, 1,1’-(1-methylethylidene)bis[3,5-dibromo-4-(2-propenyloxy)-]

Uniqueness

Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone] is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups.

Properties

CAS No.

5452-93-7

Molecular Formula

C22H14Br4O4

Molecular Weight

662.0 g/mol

IUPAC Name

[2-(3,5-dibromo-4-methoxybenzoyl)phenyl]-(3,5-dibromo-4-methoxyphenyl)methanone

InChI

InChI=1S/C22H14Br4O4/c1-29-21-15(23)7-11(8-16(21)24)19(27)13-5-3-4-6-14(13)20(28)12-9-17(25)22(30-2)18(26)10-12/h3-10H,1-2H3

InChI Key

RSJJRCSTMYOQMC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=O)C2=CC=CC=C2C(=O)C3=CC(=C(C(=C3)Br)OC)Br)Br

Origin of Product

United States

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